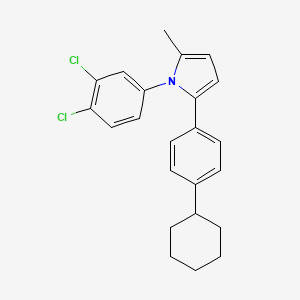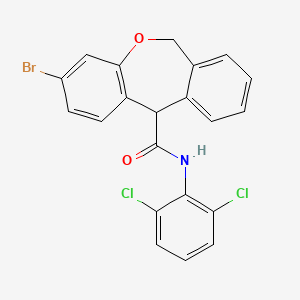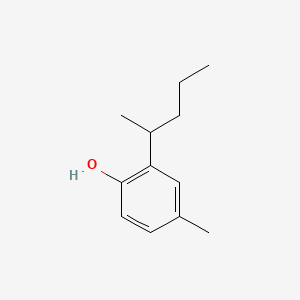
4-Methyl-2-(1-methylbutyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(1-methylbutyl)phenol is an organic compound belonging to the phenol family. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound is notable for its unique structure, which includes a methyl group and a 1-methylbutyl group attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1-methylbutyl)phenol can be achieved through various methods, including nucleophilic aromatic substitution. This involves the reaction of an aryl halide with a nucleophile under specific conditions. For instance, the reaction can be facilitated by using strong bases and high temperatures to promote the substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be employed to facilitate the reaction, and the process is typically carried out in large reactors to accommodate the scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(1-methylbutyl)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, typically using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
Oxidation: Formation of quinones and other carbonyl-containing compounds.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of halogenated phenols, nitrophenols, and other substituted phenols.
Applications De Recherche Scientifique
4-Methyl-2-(1-methylbutyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its stabilizing properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(1-methylbutyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group on the phenol ring can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in the stabilization of polymers.
4-(Dimethylaminomethyl)-2,6-di-tert-butylphenol: Utilized as an antioxidant in lubricants and other industrial applications.
Uniqueness
4-Methyl-2-(1-methylbutyl)phenol is unique due to its specific substituents, which confer distinct chemical and physical properties. Its structure allows for specific interactions with biological molecules, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
14705-05-6 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
4-methyl-2-pentan-2-ylphenol |
InChI |
InChI=1S/C12H18O/c1-4-5-10(3)11-8-9(2)6-7-12(11)13/h6-8,10,13H,4-5H2,1-3H3 |
Clé InChI |
DYCZZOJESNUJFA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C1=C(C=CC(=C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Hydroxy-3-sulphopropyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium hydroxide](/img/structure/B12731269.png)

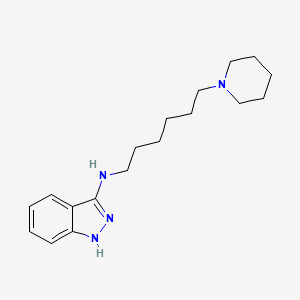

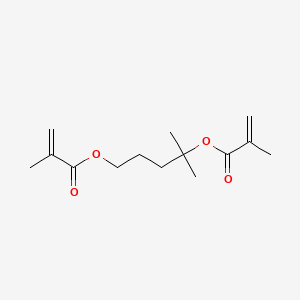
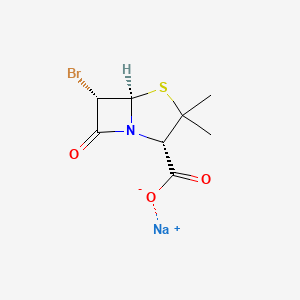
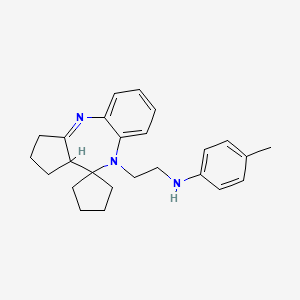
![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylcarbamothioylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12731290.png)
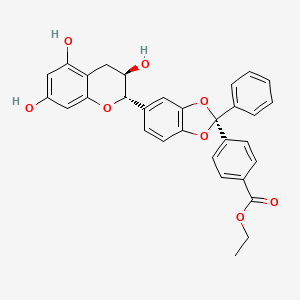

![2-(2-Hydroxyethoxy)ethanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12731321.png)

